molecular formula C8H12O3S B176515 Ethyl 3-oxothiane-4-carboxylate CAS No. 135369-32-3

Ethyl 3-oxothiane-4-carboxylate

Cat. No.: B176515
CAS No.: 135369-32-3
M. Wt: 188.25 g/mol
InChI Key: CUEMSJZZZBIOJN-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is an organic compound with the molecular formula C8H12O3S. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group, a ketone, and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxothiane-4-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a thiol compound in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxothiane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiopyran ring and the functional groups allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Properties

IUPAC Name

ethyl 3-oxothiane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-2-11-8(10)6-3-4-12-5-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMSJZZZBIOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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